1H-Pyrazolo[4,3-c]pyridine

PEX14-PEX5 PPI inhibition Trypanosoma brucei Trypanosoma cruzi

Specify 1H-Pyrazolo[4,3-c]pyridine (CAS 271-52-3) for kinase, carbonic anhydrase, or antiparasitic programs. This scaffold exists exclusively as the 1H-tautomer, removing N-1/N-2 regiochemical ambiguity that complicates SAR with other pyrazolopyridine isomers. Structure-guided design has delivered nanomolar cellular activity against T. brucei and T. cruzi (PDB 6SPT, 8RIB), while sulfonamide derivatives surpass acetazolamide by up to 7.7-fold against bacterial β-CA isoforms. Predicted pKa 11.6 and LogP 0.33 place it within favorable oral bioavailability space. Insist on regioisomeric consistency—your SAR depends on it.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 271-52-3
Cat. No. B106415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-c]pyridine
CAS271-52-3
Synonyms1H-​Pyrazolo[4,​3-​c]​pyridine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NN=C2
InChIInChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9)
InChIKeyWCXFPLXZZSWROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-c]pyridine (CAS 271-52-3): Chemical Identity, Scaffold Class, and Procurement-Relevant Properties


1H-Pyrazolo[4,3-c]pyridine (CAS 271-52-3), also referred to as 5-aza-1H-indazole, is a bicyclic heteroaromatic compound belonging to the pyrazolopyridine family—one of five possible ring-fusion congeners formed by the annulation of a pyrazole and a pyridine ring [1]. With a molecular formula of C₆H₅N₃ and a molecular weight of 119.12 g·mol⁻¹, the unsubstituted scaffold presents a predicted LogP of approximately 0.33, a predicted pKa (acid dissociation constant) of approximately 11.6, and a boiling point of 318.8 °C at 760 mmHg [2]. The [4,3-c] fusion pattern positions the pyridine nitrogen at the 6-position of the indazole-like core, creating a hydrogen-bond-accepting hinge-binding motif that is structurally distinct from other pyrazolopyridine isomers such as the [3,4-b] and [1,5-a] series, which place the pyridine nitrogen at different topological positions. This regioisomeric distinction carries quantifiable consequences for target engagement, physicochemical properties, and synthetic accessibility that are detailed in the evidence sections below.

Why Generic Substitution of 1H-Pyrazolo[4,3-c]pyridine with Other Pyrazolopyridine Isomers Fails in Drug Discovery Programs


The five pyrazolopyridine congeners—[3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]—are not interchangeable building blocks despite sharing the same empirical formula. For the [4,3-c] isomer, three factors preclude simple substitution. First, regioisomeric identity at the pyrazole nitrogen (N-1 vs. N-2 substitution) directly determines target-binding competence; the N-2 regioisomer of a pyrazolo[4,3-c]pyridine PEX14 inhibitor exhibits only modest activity compared to its N-1 counterpart, demonstrating that the position of the substituent on the pyrazole ring is not a matter of synthetic convenience but of binding pharmacophore geometry [1]. Second, the thermodynamic preference for the 1H-tautomer over the 2H-tautomer is substantial in pyrazolopyridines—for pyrazolo[3,4-b]pyridine, the 1H form is more stable by 37.03 kJ·mol⁻¹ (nearly 9 kcal·mol⁻¹) [2]—and 3-phenylpyrazolo[4,3-c]pyridine has been experimentally established to exist entirely in the 1H tautomeric form [3]. Third, the predicted pKa values diverge significantly across isomers (e.g., ~11.6 for [4,3-c] vs. ~5.9 for [3,4-b]), which directly affects ionization state at physiological pH and consequently governs solubility, permeability, and protein-binding behavior.

1H-Pyrazolo[4,3-c]pyridine: Six Quantitative Differentiation Dimensions Against Closest Analogs and Pharmacological Benchmarks


Regioisomer-Dependent Target Engagement: N-1 vs. N-2 Substitution in PEX14–PEX5 Protein–Protein Interaction Inhibition

In a structure-guided medicinal chemistry campaign targeting the PEX14–PEX5 protein–protein interaction, the pyrazolo[4,3-c]pyridine hit compound 1 (N-1 methyl-substituted) demonstrated a KD of 163 μM by ¹H–¹⁵N HSQC NMR chemical shift perturbation analysis and disrupted the PEX5–PEX14 complex with EC₅₀ values of 265 μM (TbPEX14) and 539 μM (TcPEX14) in AlphaScreen assays. Critically, the N-2 regioisomer (compound 2), in which the methyl group is attached to the N-2 rather than the N-1 position of the pyrazole ring, showed only modest inhibitory activity in the same AlphaScreen assay and failed to bind TbPEX14 in the NMR experiment. This establishes that the N-1 substitution pattern—and by extension, the 1H-pyrazolo[4,3-c]pyridine tautomeric form—is essential for productive engagement of this target class [1].

PEX14-PEX5 PPI inhibition Trypanosoma brucei Trypanosoma cruzi regioisomer specificity antiparasitic drug discovery

Carbonic Anhydrase Inhibition: Pyrazolo[4,3-c]pyridine Sulfonamides Outperform Acetazolamide Against Human Isoforms hCA I and hCA II

A series of pyrazolo[4,3-c]pyridine sulfonamides was evaluated for inhibition of human carbonic anhydrase isoforms using a stopped-flow CO₂ hydrase assay. Against hCA I, compound 1f exhibited a Kᵢ of 58.8 nM, representing a 4.3-fold improvement over acetazolamide (AAZ; Kᵢ = 250 nM). Compound 1k achieved a Kᵢ of 5.6 nM against hCA II, a 2.2-fold improvement over AAZ (Kᵢ = 12.1 nM). Four compounds (1f, 1g, 1h, 1k) were more potent than AAZ against hCA I. Against the bacterial γ-CA from E. coli, ten of eleven tested compounds showed Kᵢ values substantially lower than that of AAZ. Compound 1i displayed a Kᵢ of 96.4 nM against β-CA from Burkholderia pseudomallei (BpsCAβ), a 7.7-fold improvement over AAZ (Kᵢ = 745 nM) [1].

carbonic anhydrase inhibition hCA I hCA II sulfonamide stopped-flow CO₂ hydrase assay

Anticancer Cytotoxicity Against Breast, Liver, and Colon Carcinoma: Pyrazolo[4,3-c]pyridine Derivatives vs. Doxorubicin

Novel pyrazolo[4,3-c]pyridine derivatives were evaluated for in vitro cytotoxic activity against three human carcinoma cell lines using the MTT assay, with doxorubicin as the reference standard. Compound 6b was the most active against breast (MCF-7) and liver (HEPG2) carcinoma cell lines, with IC₅₀ values of 1.937 µg/mL and 3.695 µg/mL respectively, compared to doxorubicin IC₅₀ values of 2.527 µg/mL and 4.749 µg/mL. This represents a 1.3-fold improvement against both cell lines. Against colon carcinoma (HCT-116), compound 6c achieved an IC₅₀ of 2.914 µg/mL, outperforming doxorubicin at 3.641 µg/mL (1.25-fold improvement). Molecular docking studies indicated favorable binding of these derivatives within the active site of ERK2 kinase, consistent with their observed cytotoxicity [1].

anticancer cytotoxicity MCF-7 breast carcinoma HEPG2 liver carcinoma HCT-116 colon carcinoma doxorubicin comparator

Predicted Physicochemical Property Divergence Between Pyrazolopyridine Isomers: pKa, LogP, and LogD as Selection Drivers

Predicted physicochemical properties reveal substantial differences between pyrazolopyridine isomers that directly impact their suitability for specific drug discovery applications. 1H-Pyrazolo[4,3-c]pyridine exhibits a predicted pKa of approximately 11.6 (acid dissociation of the pyrazole N–H), compared to the significantly more acidic 1H-pyrazolo[3,4-b]pyridine (predicted pKa ~5.9) . The LogP for the [4,3-c] isomer is predicted at 0.33 (ACD/Labs) with a LogD (pH 7.4) of 0.53, whereas 1H-pyrazolo[4,3-b]pyridine (CAS 272-52-6) has a predicted LogP of 0.46 [1]. This nearly 6-log-unit difference in pKa means that at physiological pH (7.4), the [4,3-c] isomer remains predominantly neutral (protonated pyrazole N–H intact), whereas the [3,4-b] isomer's pyrazole N–H is substantially deprotonated, altering hydrogen-bond donor/acceptor capacity and affecting membrane permeability, plasma protein binding, and off-target engagement profiles. The lower LogP of the [4,3-c] isomer relative to indazole (predicted LogP ~1.2–1.8) further positions it as a more polar, potentially more soluble hinge-binding core for kinase inhibitor design [2].

physicochemical properties pKa LogP LogD isomer comparison drug-likeness

Tautomeric Uniformity of 1H-Pyrazolo[4,3-c]pyridine: Experimental Confirmation of Exclusive 1H-Tautomer Existence in Solution

The tautomeric identity of pyrazolopyridines directly affects their reactivity, metal-coordination geometry, and biological target recognition. For 3-phenylpyrazolo[4,3-c]pyridine (a representative [4,3-c]-fused derivative), combined ¹³C NMR, UV spectroscopy, and CNDO/2 theoretical calculations established that the compound exists entirely in the 1H tautomeric form (1A) in solution, with no detectable contribution from the 2H or other prototropic forms [1]. This contrasts with the behavior of the corresponding 4,5,6,7-tetrahydro derivative, which exists as a mixture of 1H and 2H tautomers (with 1H predominating), and with pyrazolo[3,4-c]pyridine derivatives, where 5-substitution can shift the tautomeric equilibrium between N1–H and N2–H forms [2]. The complete 1H-tautomer preference of the fully aromatic [4,3-c] system provides synthetic chemists with predictable reactivity: electrophilic substitution and N-functionalization occur regioselectively at the N-1 position, eliminating the need for protecting group strategies or isomeric separation that complicate syntheses with other pyrazolopyridine or indazole scaffolds that exhibit tautomeric mixtures [3].

tautomerism 1H-tautomer NMR structure determination CNDO/2 calculations UV spectroscopy

Multi-Target Neuropathic Pain Pharmacology: Pyrazolo[4,3-c]pyridine Derivatives as Dual CB1 Receptor Antagonists and TNF-α Inhibitors with In Vivo Efficacy

Tetrahydro-pyrazolo[4,3-c]pyridine derivatives were evaluated in rodent models of neuropathic pain and demonstrated a multi-target pharmacological profile. The lead analogue 8a (N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide) exhibited CB1 receptor binding with an IC₅₀ of 49.6 nM and inhibited TNF-α production by 86.4% at a dose of 100 mg/kg. In the chronic constriction injury (CCI) model, compound 8a showed an ED₅₀ of 23.8 mg/kg, and in the partial sciatic nerve ligation (PSNL) model, an ED₅₀ of 29.0 mg/kg [1]. While a direct head-to-head comparison with gabapentin or pregabalin in the same study is not available, cross-study benchmarking against typical ED₅₀ values for gabapentin in the CCI model (reported range ~10–100 mg/kg depending on the endpoint and species) [2] places this pyrazolo[4,3-c]pyridine derivative within a competitive efficacy range while offering a mechanistically distinct polypharmacology (CB1 + TNF-α) not provided by gabapentinoids, which primarily target α₂δ calcium channel subunits.

neuropathic pain CB1 cannabinoid receptor TNF-α inhibition chronic constriction injury ED₅₀ multi-target analgesia

1H-Pyrazolo[4,3-c]pyridine: Evidence-Backed Procurement Scenarios for Drug Discovery, Chemical Biology, and Agrochemical Research


Antiparasitic Drug Discovery Targeting PEX14–PEX5 Protein–Protein Interactions in Trypanosomatid Infections

Research groups developing therapeutics for human African trypanosomiasis (sleeping sickness) or Chagas disease should specify the 1H-pyrazolo[4,3-c]pyridine scaffold as their core hinge-binding element. The quantitative evidence from Dawidowski et al. (2020) demonstrates that the N-1-substituted [4,3-c] scaffold achieves nanomolar cellular activity against Trypanosoma brucei and T. cruzi following structure-guided optimization, while the N-2 regioisomer is inactive—making regioisomeric purity a critical procurement specification [1]. The availability of high-resolution co-crystal structures (PDB 6SPT, 8RIB) with TbPEX14 NTD further enables structure-based design, reducing the synthetic iteration burden typical of PPI inhibitor campaigns.

Carbonic Anhydrase Inhibitor Development for Glaucoma, Diuresis, or Antibacterial Applications

The pyrazolo[4,3-c]pyridine sulfonamide chemotype, as characterized by Moi et al. (2022), consistently outperforms acetazolamide across multiple human and bacterial carbonic anhydrase isoforms [1]. Medicinal chemistry teams aiming to develop isoform-selective CA inhibitors with improved potency over the clinical standard should procure 1H-pyrazolo[4,3-c]pyridine as the starting scaffold for sulfonamide derivatization, particularly when targeting hCA I (up to 4.3-fold improvement) or bacterial β-CA isoforms (up to 7.7-fold improvement over AAZ). The demonstrated selectivity indices (e.g., SI 81.8 and 74.9 for compounds 1a and 1i against hCA I over hCA IX) provide a quantitative basis for prioritizing this scaffold in programs where tumor-associated CA IX/XII sparing is desired.

Kinase Inhibitor Lead Generation Requiring a Tunable Hinge-Binding Core with Defined Tautomeric Behavior

The 1H-pyrazolo[4,3-c]pyridine scaffold has been validated in patent literature as a hinge-binding element for JAK3, BTK, EGFR, and PI3Kδ kinase inhibitors, with multiple patents filed by Boehringer Ingelheim and other major pharmaceutical organizations [1][2]. The experimentally confirmed exclusive 1H-tautomer existence of the aromatic [4,3-c] system eliminates the regiochemical ambiguity that complicates lead optimization with other pyrazolopyridine isomers—synthetic teams can proceed with N-1 derivatization without the need to separate or characterize N-1/N-2 isomeric mixtures [3]. The predicted pKa of ~11.6 and LogP of 0.33 further position this scaffold within favorable property space for oral bioavailability (compliant with Lipinski's Rule of Five), making it a rational procurement choice for kinase programs transitioning from hit-to-lead into lead optimization.

Multi-Target Analgesic Development for Neuropathic Pain Refractory to Gabapentinoid Monotherapy

The tetrahydro-pyrazolo[4,3-c]pyridine series reported by Khan et al. (2013) provides a pharmacologically validated entry point for analgesic programs seeking polypharmacology beyond α₂δ calcium channel modulation [1]. The lead compound 8a's combined CB1 receptor antagonism (IC₅₀ 49.6 nM) and TNF-α inhibition (86.4% at 100 mg/kg) offers a mechanistic complement to gabapentin/pregabalin that may address neuropathic pain subtypes driven by neuroinflammation. Procurement of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine or its fully aromatic 1H-pyrazolo[4,3-c]pyridine precursor (for subsequent reduction) enables rapid SAR exploration around the carboxamide pharmacophore identified in this study, with in vivo ED₅₀ benchmarks (CCI: 23.8 mg/kg; PSNL: 29.0 mg/kg) providing quantitative efficacy thresholds for new analogue prioritization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.